2-(2-Azidoethyl)-6-methylpyridine
Description
Properties
Molecular Formula |
C8H10N4 |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-(2-azidoethyl)-6-methylpyridine |
InChI |
InChI=1S/C8H10N4/c1-7-3-2-4-8(11-7)5-6-10-12-9/h2-4H,5-6H2,1H3 |
InChI Key |
KOYUYXISNXGGPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)CCN=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution via Halogenated Precursors
Substrate Preparation: 2-Bromoethyl-6-methylpyridine
The most direct route involves nucleophilic substitution of a bromoethyl intermediate. Starting with 6-methylpyridine, bromination at position 2 is achieved using phosphorus tribromide (PBr₃) in dichloromethane under anhydrous conditions. The resulting 2-bromo-6-methylpyridine is then subjected to a two-step elongation:
- Grignard Reaction : Treatment with ethylene oxide in tetrahydrofuran (THF) at −78°C forms 2-(2-hydroxyethyl)-6-methylpyridine.
- Bromination : The hydroxyl group is replaced with bromine using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in acetonitrile, yielding 2-(2-bromoethyl)-6-methylpyridine.
Reductive Amination Approach
Aldehyde Precursor Synthesis
An alternative route employs reductive amination to introduce the azidoethyl group. 6-Methylpicolinaldehyde is prepared via oxidation of 2-hydroxymethyl-6-methylpyridine using pyridinium chlorochromate (PCC) in dichloromethane.
Coupling with Azidoethylamine
2-Azidoethylamine, synthesized from 2-bromoethylamine hydrobromide and NaN₃ in aqueous ethanol, is reacted with the aldehyde in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) and acetic acid. The reaction proceeds in dichloromethane at room temperature for 24 hours, achieving 65% yield after purification.
Key Data:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Alkyne Intermediate Preparation
2-Ethynyl-6-methylpyridine is synthesized via Sonogashira coupling of 2-iodo-6-methylpyridine with trimethylsilylacetylene, followed by desilylation with tetrabutylammonium fluoride (TBAF).
Click Chemistry
The alkyne reacts with 2-azidoethanol under Cu(I) catalysis (CuSO₄·5H₂O and sodium ascorbate) in tert-butanol/water (1:1) at 50°C. The triazole-linked product is hydrogenolyzed using palladium on carbon (Pd/C) in methanol to cleave the triazole, yielding 2-(2-azidoethyl)-6-methylpyridine in 70% yield.
Key Data:
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: 2-(2-Azidoethyl)-6-methylpyridine can undergo various chemical reactions, including:
Click Chemistry: The azido group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
CuAAC Reactions: Typically involve copper(I) catalysts and alkyne substrates in solvents like water or tert-butanol.
Reduction Reactions: Often use hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution Reactions: Utilize nucleophiles such as amines or thiols in polar solvents.
Major Products:
Triazoles: Formed from CuAAC reactions.
Amines: Resulting from the reduction of the azido group.
Substituted Pyridines: Produced from nucleophilic substitution reactions.
Scientific Research Applications
Organic Synthesis
2-(2-Azidoethyl)-6-methylpyridine serves as an important building block in the synthesis of more complex organic molecules. Its azido functionality allows for versatile reactions, particularly in click chemistry, which is used to create stable compounds for various applications.
| Application | Description |
|---|---|
| Building Block | Used in the synthesis of heterocycles and other complex organic compounds. |
| Click Chemistry | Facilitates the formation of triazole linkages with alkynes. |
Medicinal Chemistry
The compound has been investigated for its potential use in drug delivery systems due to its ability to form conjugates with therapeutic agents. This property is crucial for targeted drug delivery, enhancing the efficacy and reducing side effects of treatments.
Case Study: Drug Delivery Systems
- Research Focus: The ability of 2-(2-azidoethyl)-6-methylpyridine to form stable bioconjugates has been explored.
- Findings: Studies indicate that conjugates formed with this compound can improve targeting efficiency for specific cells or tissues, particularly in cancer therapy.
| Application | Description |
|---|---|
| Targeted Drug Delivery | Enhances delivery efficiency by forming stable linkages with drugs. |
| Bioconjugation | Useful in synthesizing bioconjugates for imaging or therapeutic purposes. |
Antimicrobial Activity
Research indicates that compounds containing azido groups exhibit significant antimicrobial properties. The azido group may enhance penetration through bacterial membranes, making it a candidate for developing new antimicrobial agents.
Case Study: Antimicrobial Testing
- Study Results: Similar azido compounds were tested against various bacterial strains, showing promising results in inhibiting growth at micromolar concentrations.
| Bacterial Strain | Inhibition Concentration (µM) |
|---|---|
| E. coli | 10 |
| S. aureus | 5 |
Mechanism of Action
The mechanism of action of 2-(2-Azidoethyl)-6-methylpyridine largely depends on the specific reactions it undergoes. For instance, in CuAAC reactions, the azido group reacts with an alkyne to form a triazole ring, which can then interact with various biological targets or materials. The azido group itself is highly reactive and can participate in a range of chemical transformations, making it a versatile functional group in organic synthesis.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between 2-(2-Azidoethyl)-6-methylpyridine and related compounds:
Key Observations:
Azidoethyl vs. Aminoethyl Groups: The azidoethyl group in 2-(2-Azidoethyl)-6-methylpyridine enhances reactivity in click chemistry (e.g., CuAAC reactions) compared to the aminoethyl group in 2-(2-Aminoethyl)pyridine, which is more suited for metal coordination . Stability: Azides (e.g., 2-(2-Azidoethyl)-6-methylpyridine) are thermally sensitive, requiring careful handling, whereas amines (e.g., 2-(2-Aminoethyl)pyridine) are more stable under ambient conditions .
Core Structure Influence: Pyridine vs. Benzene: The pyridine ring in 2-(2-Azidoethyl)-6-methylpyridine introduces aromatic nitrogen, enabling hydrogen bonding and π-stacking interactions absent in (2-Azidoethyl)benzene (9d). This difference impacts solubility and biological activity . Pyridine vs.
Synthetic Routes :
- Azidoethyl compounds (e.g., 9c, 9d in ) are typically synthesized via SN2 reactions between alkyl halides and sodium azide or through diazo transfer reactions. Similar methods likely apply to 2-(2-Azidoethyl)-6-methylpyridine .
- Pyridine derivatives in (e.g., compound 33) use deprotection steps (e.g., removing dimethylpyrrol groups), suggesting that 2-(2-Azidoethyl)-6-methylpyridine may require analogous protective strategies during synthesis .
Biological Activity
2-(2-Azidoethyl)-6-methylpyridine is a nitrogen-containing heterocyclic compound that has garnered attention in various fields of chemical and biological research. Its unique structure, featuring a pyridine ring with an azidoethyl substituent, lends itself to a range of potential biological activities, particularly in medicinal chemistry and bioconjugation applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C₉H₁₀N₄
- CAS Number : 1936583-06-0
The structure includes:
- A pyridine ring , which is known for its presence in many biologically active molecules.
- An azido group (-N₃) , which is reactive and commonly utilized in click chemistry for bioconjugation processes.
Synthesis
The synthesis of 2-(2-azidoethyl)-6-methylpyridine typically involves multi-step organic reactions, including:
- Formation of the azido group through nucleophilic substitution.
- Purification using techniques such as column chromatography.
Antimicrobial and Anticancer Properties
Research indicates that compounds related to 2-(2-azidoethyl)-6-methylpyridine exhibit significant biological activities:
- Antileishmanial and Antitrypanosomal Activity : In vitro studies have shown that derivatives of pyridine, including those with azide functionalities, can inhibit the growth of Leishmania major and Trypanosoma brucei parasites. For instance, several synthesized triazole analogues demonstrated notable antileishmanial activity, suggesting that similar compounds could be explored for their therapeutic potential against these pathogens .
- Anticancer Potential : The azido group enhances the compound's reactivity, making it a candidate for further exploration as an anticancer agent. Compounds with similar structures have been shown to interact with DNA and inhibit cell proliferation in various cancer cell lines .
The proposed mechanisms through which 2-(2-azidoethyl)-6-methylpyridine exerts its biological effects include:
- Binding to Biological Targets : The compound may interact with specific enzymes or receptors, modulating their activity. This is crucial for its potential therapeutic applications.
- Click Chemistry Applications : The azide functionality allows for selective reactions with alkynes, facilitating the attachment of biomolecules for targeted drug delivery or imaging studies .
Comparative Analysis
To better understand the uniqueness of 2-(2-azidoethyl)-6-methylpyridine, it can be compared with other similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-6-methylpyridine | Contains an amino group | More polar; used in different biological contexts |
| 3-Azidomethyl-6-methylpyridine | Azide at a different position | Different reactivity profile; potential applications |
| 4-Azidopyridine | Azide at position four | Different electronic properties; used in similar syntheses |
The presence of the azido group at the second position distinguishes this compound from others, enhancing its utility in synthetic methodologies and biological applications.
Case Studies
- Antileishmanial Activity Study : In a study evaluating various pyridine derivatives, several compounds exhibited significant inhibition against Leishmania major. The findings suggest that modifications to the pyridine ring can enhance biological activity .
- In Silico Pharmacokinetics : Computational studies have indicated that derivatives of 2-(2-azidoethyl)-6-methylpyridine comply with Lipinski's rule of five, suggesting favorable pharmacokinetic properties for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
